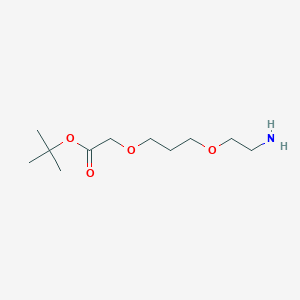

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the reaction of tert-butyl bromoacetate with 3-(2-aminoethoxy)propanol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification

Actividad Biológica

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 241.37 g/mol

This compound features a tert-butyl group, an ether linkage, and an aminoethoxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in inhibiting cancer cell proliferation and modulating gene expression.

Inhibition of Cancer Cell Proliferation

A study investigated the antiproliferative effects of related compounds in various cancer cell lines. The results indicated that structural modifications significantly affect the potency of these compounds against cancer cells. For instance, a related compound demonstrated submicromolar inhibition in multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC values ranging from 0.1 to 1 μM depending on the specific analog tested .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 3a | A549 | 0.5 |

| 3b | MCF-7 | 0.8 |

| 3c | MDA-MB-231 | 0.6 |

The mechanism by which this compound exerts its effects appears to involve modulation of transcription factors such as CREB (cAMP response element-binding protein). The compound's ability to inhibit CREB-mediated transcription has been linked to its structural features, particularly the amino group which plays a critical role in binding interactions .

Case Studies

- CREB Inhibition : In a study involving HEK293T cells, the compound was shown to inhibit CREB transcriptional activity in a dose-dependent manner. The significant inhibition was noted at concentrations as low as 50 nM, suggesting high potency .

- Antiproliferative Assays : Another investigation utilized the MTT assay to evaluate cell viability across different concentrations. The findings revealed that the compound effectively reduced cell viability in a concentration-dependent manner across multiple cancer types .

Safety and Toxicity Profile

While the biological activities are promising, it is crucial to assess the safety and toxicity profiles of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits low cytotoxicity; however, comprehensive toxicological evaluations are necessary for clinical applications .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

- Targeted Protein Degradation : The compound is integral in developing PROTACs aimed at degrading oncogenic proteins that drive cancer progression. For instance, studies have demonstrated its effectiveness in targeting the androgen receptor, a key player in prostate cancer .

Biochemical Assays

- Cellular Studies : Researchers employ this compound in cellular assays to study protein interactions and degradation pathways. It aids in elucidating the roles of specific proteins in cellular functions and disease mechanisms .

Therapeutic Applications

- Gene Therapy : Its application extends to gene therapy solutions where it can be utilized to modulate gene expression through targeted protein degradation, potentially leading to innovative treatments for genetic disorders .

Case Studies

Propiedades

IUPAC Name |

tert-butyl 2-[3-(2-aminoethoxy)propoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(13)9-15-7-4-6-14-8-5-12/h4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZMKPMLVHFHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.